4-bromo-1-(2-bromoethyl)-1H-pyrazole
Overview
Description
4-Bromo-1-(2-bromoethyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of two bromine atoms, one attached to the pyrazole ring and the other to an ethyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2-bromoethyl)-1H-pyrazole typically involves the bromination of 1-(2-bromoethyl)-1H-pyrazole. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2-bromoethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 1-(2-ethyl)-1H-pyrazole.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields 4-azido-1-(2-azidoethyl)-1H-pyrazole, while oxidation with potassium permanganate produces this compound-3-carboxylic acid.
Scientific Research Applications
4-Bromo-1-(2-bromoethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-1-(2-bromoethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms can participate in halogen bonding, which enhances the compound’s binding affinity to its targets. Additionally, the pyrazole ring can engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromoethyl)-1H-pyrazole: Lacks the additional bromine atom on the pyrazole ring, resulting in different reactivity and applications.
4-Bromo-1H-pyrazole: Contains only one bromine atom on the pyrazole ring, making it less versatile in substitution reactions.
1-(2-Chloroethyl)-1H-pyrazole: Similar structure but with chlorine instead of bromine, leading to different chemical properties and reactivity.
Uniqueness
4-Bromo-1-(2-bromoethyl)-1H-pyrazole is unique due to the presence of two bromine atoms, which confer distinct reactivity patterns and enable a wide range of chemical transformations. This compound’s dual bromination allows for selective functionalization, making it a valuable intermediate in organic synthesis and research.
Properties
IUPAC Name |
4-bromo-1-(2-bromoethyl)pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2N2/c6-1-2-9-4-5(7)3-8-9/h3-4H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVRVRLVPRSAAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCBr)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401289140 | |
Record name | 4-Bromo-1-(2-bromoethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401289140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214614-82-1 | |
Record name | 4-Bromo-1-(2-bromoethyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214614-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-(2-bromoethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401289140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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